Home > Products > Screening Compounds P51060 > 1H-1-Ethyl Candesartan Cilexetil
1H-1-Ethyl Candesartan Cilexetil - 914613-35-7

1H-1-Ethyl Candesartan Cilexetil

Catalog Number: EVT-1477698
CAS Number: 914613-35-7
Molecular Formula: C35H38N6O6
Molecular Weight: 638.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Candesartan Cilexetil is a non-peptide angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. [, , ] It acts as a prodrug, being hydrolyzed in the gastrointestinal tract to its active metabolite, Candesartan. [] This compound plays a crucial role in scientific research, particularly in studies related to hypertension, heart failure, and other cardiovascular diseases. [, , ]

Future Directions
  • Drug delivery optimization: Exploring novel drug delivery systems, such as nanoparticles or transdermal patches, could enhance its bioavailability and therapeutic efficacy. [, ]

Candesartan Cilexetil

Compound Description: Candesartan Cilexetil ((±)-1-(cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate) is a potent angiotensin II receptor antagonist used to treat hypertension and heart failure. [, , , , , , , , , , , ] It is an ester prodrug that is metabolized in the body to its active form, Candesartan. [] Candesartan Cilexetil exhibits poor oral bioavailability due to its limited aqueous solubility and first-pass metabolism. []

Candesartan

Compound Description: Candesartan (2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid) [, ] is the active metabolite of Candesartan Cilexetil. [, , ] It is a nonpeptide angiotensin II receptor antagonist with high binding affinity to the AT1 receptor. [] Candesartan exhibits a longer duration of action compared to Candesartan Cilexetil.

Ethyl Candesartan

Compound Description: Ethyl Candesartan is a potential impurity identified during the synthesis and analysis of Candesartan Cilexetil. [, ]

1-[(2'-cyano-1, 1'-xenyl-4-) methyl]-2-ethyoxyl-7-benzimidazole carboxylic acid ethyl ester

Compound Description: This compound serves as a starting material in the synthesis of Candesartan Cilexetil. []

Desethyl Candesartan Cilexetil

Compound Description: Desethyl Candesartan Cilexetil is a known degradation impurity of Candesartan Cilexetil. [, ]

N-Ethyl Impurity

Compound Description: This compound, along with its oxidized forms (1 N Ethyl Oxo CCX and 2 N Ethyl Oxo CCX), are identified as degradation impurities of Candesartan Cilexetil. [, ]

Compounds with variations at the 1-position of the benzimidazole in Candesartan Cilexetil

Compound Description: Several studies explore modifications to the 1-position of the benzimidazole ring in Candesartan Cilexetil, including replacing the (cyclohexyloxycarbonyloxy)ethyl group with various substituents like (isopropyloxycarbonyloxy)ethyl, (2,2-dimethylpropanoyloxy)ethyl, and morpholinoethyl. []

Overview

1H-1-Ethyl Candesartan Cilexetil is a deuterated derivative of Candesartan Cilexetil, a well-known prodrug used primarily for the treatment of hypertension. This compound is characterized by the substitution of five hydrogen atoms with deuterium in its molecular structure, which can influence its pharmacokinetic properties. The molecular formula for 1H-1-Ethyl Candesartan Cilexetil is C35H33D5N6O6C_{35}H_{33}D_5N_6O_6, and it has a molecular weight of approximately 643.74 g/mol .

Source and Classification

1H-1-Ethyl Candesartan Cilexetil is classified as an angiotensin II receptor blocker (ARB), specifically targeting the angiotensin II type 1 receptor (AT1). This compound is primarily synthesized as a process-related impurity during the production of its parent compound, Candesartan Cilexetil. Its classification falls under pharmaceuticals, particularly in antihypertensive agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-1-Ethyl Candesartan Cilexetil involves several steps, starting from deuterated precursors. The general synthetic route includes:

  1. Condensation: Reacting appropriate starting materials such as 2-amino-3-nitromethylbenzoate with 4-formyl-2-biphenylcarbonitrile.
  2. Reduction and Cyclization: Following condensation, reduction reactions are employed to form key intermediates, which are then cyclized to create the core structure.
  3. Esterification and Hydrolysis: The introduction of functional groups through esterification and subsequent hydrolysis completes the synthesis .

Industrial production methods are optimized for efficiency and regulatory compliance, often employing high-throughput reactors and automated systems to ensure quality control.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-1-Ethyl Candesartan Cilexetil features a complex arrangement typical of ARBs, including multiple aromatic rings and functional groups that confer its pharmacological activity. The presence of deuterium atoms enhances its metabolic stability compared to non-deuterated forms.

  • Molecular Formula: C35H33D5N6O6C_{35}H_{33}D_5N_6O_6
  • Molecular Weight: 643.74 g/mol
  • Structural Characteristics: The compound contains a biphenyl moiety, a tetrazole ring, and an ethoxy group, which are critical for its interaction with the AT1 receptor .
Chemical Reactions Analysis

Reactions and Technical Details

1H-1-Ethyl Candesartan Cilexetil can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized to form oxides under specific conditions.
  • Reduction: It can also participate in reduction reactions to yield simpler derivatives.
  • Substitution Reactions: Depending on the reagents used, nucleophilic or electrophilic substitution reactions may occur, altering functional groups within the molecule .

These reactions are essential for modifying the compound's properties or synthesizing related compounds.

Mechanism of Action

The mechanism of action for 1H-1-Ethyl Candesartan Cilexetil is primarily through its role as an angiotensin II receptor blocker. Upon administration, it is converted into its active form, Candesartan, which selectively inhibits the AT1 receptors. This inhibition prevents the vasoconstrictive effects of angiotensin II, leading to:

  • Reduced Peripheral Vascular Resistance: By blocking AT1 receptors located in vascular smooth muscle.
  • Lowered Blood Pressure: Resulting in improved cardiovascular outcomes due to decreased workload on the heart .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 1H-1-Ethyl Candesartan Cilexetil include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.
  • Stability: Enhanced stability due to deuteration may lead to longer half-life compared to non-deuterated analogs.

These properties are crucial for formulation development and therapeutic application .

Applications

Scientific Uses

While primarily recognized as a process-related impurity in pharmaceutical manufacturing, 1H-1-Ethyl Candesartan Cilexetil has potential applications in research settings:

  • Pharmacokinetic Studies: Its unique deuterated structure allows for detailed studies on metabolic pathways and stability.
  • Drug Development: Investigating its efficacy compared to traditional forms may provide insights into improving therapeutic profiles.

In vitro studies are ongoing to explore its full potential as an antihypertensive agent .

Introduction to 1H-1-Ethyl Candesartan Cilexetil

Background and Significance in Pharmaceutical Chemistry

1H-1-Ethyl Candesartan Cilexetil (CAS No. 914613-35-7) is a specialized organic compound recognized in pharmaceutical chemistry as a process-related impurity in the synthesis of the antihypertensive drug candesartan cilexetil. Chemically designated as 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester, it has the molecular formula C35H38N6O6 and a molecular weight of 638.71 g/mol [2] [4] [8]. Its significance lies primarily in impurity profiling—a critical quality control requirement mandated by regulatory agencies like the ICH (International Council for Harmonisation). Impurity profiling ensures drug safety by identifying and quantifying even trace-level synthetic byproducts that could compromise the efficacy or stability of the active pharmaceutical ingredient (API) [10]. The detection and structural characterization of such impurities directly contribute to refining synthetic protocols and ensuring the production of high-purity angiotensin II receptor blockers (ARBs), a major class of cardiovascular therapeutics.

Table 1: Fundamental Chemical Properties of 1H-1-Ethyl Candesartan Cilexetil

PropertyValueSource/Reference
CAS Number914613-35-7 [2] [8]
Molecular FormulaC35H38N6O6 [4] [8]
Molecular Weight638.71 g/mol [4] [8]
SynonymsCandesartan Cilexetil Impurity E; Candesartan EP Impurity E [5] [8]
Physical AppearanceCrystalline solid [4] [8]
Melting Point90–93°C [8]

Structural Relationship to Candesartan Cilexetil and Angiotensin II Receptor Antagonists

Candesartan cilexetil (CDC) is a prodrug enzymatically hydrolyzed to its active metabolite, candesartan, a potent insurmountable antagonist of the angiotensin II type 1 (AT1) receptor. This receptor is a G-protein-coupled receptor (GPCR) predominantly responsible for mediating vasoconstrictive and aldosterone-secreting effects of angiotensin II within the renin-angiotensin-aldosterone system (RAAS) [1] [7] [9]. The structural core of ARBs like candesartan comprises three critical pharmacophoric elements arranged on a benzimidazole scaffold:

  • A lipophilic substituent (e.g., ethyl ethoxy group at position 2)
  • A biphenyltetrazole moiety enabling high-affinity binding to the AT1 receptor pocket
  • An acidic group (carboxylic acid at position 7 of benzimidazole) crucial for insurmountable antagonism via ionic/hydrogen bonding interactions [1] [7].

1H-1-Ethyl Candesartan Cilexetil deviates structurally from the parent drug through ethylation at the N1 position of the tetrazole ring instead of the preferred N2 position. This N1-ethyl regioisomer arises during the alkylation step of tetrazole ring synthesis. While retaining the biphenylmethyl and benzimidazolecarboxylate ester groups essential for membrane permeability (as the cilexetil ester prodrug), this modification disrupts the optimal spatial orientation and electronic properties necessary for high-affinity AT1 receptor binding [8] [10]. Molecular modeling suggests the N1-ethyl group introduces steric clashes within the receptor's binding cleft and potentially alters the acidity of the tetrazole ring (pKa shift), diminishing its ability to form key ionic bonds with Arg167 of the AT1 receptor [3] [4].

Table 2: Structural and Functional Comparison with Candesartan Cilexetil

FeatureCandesartan Cilexetil (CDC)1H-1-Ethyl Candesartan Cilexetil (Impurity E)Impact of Variation
Tetrazole Substitution1H-Tetrazol-5-yl (N2-H tautomer preferred)1-Ethyl-1H-tetrazol-5-yl (N1-ethyl fixed)Altered acidity, steric hindrance, reduced receptor affinity
Prodrug Ester1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl esterIdentical ester groupSimilar lipophilicity & hydrolysis kinetics
Benzimidazole Core2-Ethoxy-7-carboxylic acid esterIdentical coreUnchanged
AT1 Receptor BindingPotent insurmountable antagonistSignificantly reduced antagonism (inferred)Loss of therapeutic activity
StatusActive Pharmaceutical Ingredient (API)Process-Related ImpurityRequires stringent control

Role as a Process-Related Impurity in Drug Synthesis

1H-1-Ethyl Candesartan Cilexetil (commonly designated Impurity E in pharmacopeias like Ph. Eur.) is intrinsically linked to the synthetic pathway of candesartan cilexetil. Its formation occurs predominantly during the alkylation step of the tetrazole ring—a critical stage in constructing the biphenyltetrazole moiety. The tetrazole anion, a potent nucleophile, can undergo alkylation (using ethyl halides or similar reagents) at either the N1 or N2 position. While N2-alkylation yields the desired intermediate leading to active candesartan, N1-alkylation generates an isomeric byproduct that ultimately incorporates into the final molecule as Impurity E [10]. This side reaction is kinetically and thermodynamically competitive, making Impurity E a predictable and often persistent contaminant in CDC bulk batches, typically present at levels below 0.5% but necessitating strict control due to regulatory thresholds (often 0.10-0.15%) [8] [10].

Detection and quantification rely heavily on reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with sensitive mass spectrometry (LC/ESI-ITMS). Isocratic or gradient methods using C18 columns and UV detection (∼254 nm) separate Impurity E from CDC and other impurities like desethyl CDC or oxo analogs [10]. Structural confirmation is achieved through tandem mass spectrometry (MSn) and nuclear magnetic resonance (NMR) spectroscopy. Key MS/MS fragments of Impurity E ([M+H]+ m/z 639) include losses of the cilexetil moiety (C10H16O3) and ethoxy groups, while 1H and 13C NMR unequivocally confirm the ethyl group attachment to the tetrazole N1 atom via characteristic chemical shifts and HMBC correlations [10].

Controlling Impurity E levels requires meticulous optimization of the tetrazole alkylation process:

  • Reaction Conditions: Lowering temperature, controlling stoichiometry (avoiding excess alkylating agent), and using specific catalysts or counterions favoring N2-selectivity.
  • Purification Techniques: Implementing robust crystallization procedures, preparative HPLC, or selective extraction steps capable of removing the N1-ethyl isomer based on slight polarity differences arising from the altered tetrazole ring charge distribution [8] [10].
  • Analytical Monitoring: Rigorous in-process controls (IPC) using validated HPLC methods to detect early formation and ensure purification efficacy.

Table 3: Analytical and Control Strategies for Impurity E in Candesartan Cilexetil Synthesis

AspectMethod/StrategyPurpose/Outcome
Primary DetectionReversed-Phase HPLC with UV detectionSeparation and quantification relative to CDC
Structural ConfirmationLC/ESI-Ion Trap MSn; 1H/13C NMR (DMSO-d6, CDCl3)Elucidate fragmentation pathways; confirm N1-ethyl regiochemistry
Formation OriginAlkylation of tetrazole anionOccurs during synthesis of biphenyltetrazole moiety
Key Control PointTetrazole alkylation stepOptimize temperature, reagent ratio, catalyst
Purification ApproachRecrystallization; Preparative HPLCPhysical removal based on solubility/chromatographic differences
Regulatory ThresholdTypically ≤0.10% - 0.15%ICH Q3A/B guidelines for identification/qualification

Understanding the formation, characterization, and control of 1H-1-Ethyl Candesartan Cilexetil underscores the intricate relationship between synthetic organic chemistry and pharmaceutical quality assurance. Its study exemplifies how impurity profiling drives advancements in manufacturing precision for complex heterocyclic drug molecules like ARBs [8] [10].

Properties

CAS Number

914613-35-7

Product Name

1H-1-Ethyl Candesartan Cilexetil

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Molecular Formula

C35H38N6O6

Molecular Weight

638.7 g/mol

InChI

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3

InChI Key

HKUZPIFWPFYKBZ-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6

Synonyms

2-Ethoxy-1-[[2’-(1-ethyl-1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester; Candesartan Cilexetil Impurity E; (RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl-2-ethoxy-1-[[2’- (1-ethyl-1

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.